molecular formula C18H21FN2O3S B4826083 1-[(4-fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4-fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B4826083
M. Wt: 364.4 g/mol
InChI Key: QJBDFZKNBDYZCB-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 2-methoxyphenyl group

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives are biologically active, but without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-fluorophenylmethanesulfonyl chloride: This can be achieved by reacting 4-fluorobenzyl chloride with sulfuryl chloride in the presence of a catalyst.

    Nucleophilic substitution: The 4-fluorophenylmethanesulfonyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Comparison: 1-[(4-Fluorophenyl)methanesulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the 4-fluorophenyl and 2-methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-18-5-3-2-4-17(18)20-10-12-21(13-11-20)25(22,23)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBDFZKNBDYZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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